N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative characterized by a 4-fluorophenyl group and a [2,3'-bifuran]-5-ylmethyl substituent. The cyclopropane ring and fluorinated aromatic moiety are common features in bioactive molecules, often enhancing metabolic stability and binding affinity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-15-3-1-14(2-4-15)19(8-9-19)18(22)21-11-16-5-6-17(24-16)13-7-10-23-12-13/h1-7,10,12H,8-9,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYRWTDOUBMPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bifuran Synthesis: The synthesis begins with the preparation of the [2,3'-bifuran]-5-ylmethyl intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, utilizing a suitable boronic acid derivative of furan and a halogenated furan.
Cyclopropanecarboxamide Formation: The 1-(4-fluorophenyl)cyclopropanecarboxamide core is synthesized through a cyclopropanation reaction. This typically involves the reaction of a fluorobenzene derivative with ethyl diazoacetate in the presence of a rhodium catalyst, forming the cyclopropane ring.
Final Coupling: The final step involves coupling the [2,3'-bifuran]-5-ylmethyl intermediate with the 1-(4-fluorophenyl)cyclopropanecarboxamide through an amide bond formation reaction. This can be achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent.
Industrial Production Methods:
For industrial-scale production, optimization of reaction conditions, solvent selection, and catalyst choice is crucial to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo oxidation reactions, especially at the furan rings. Common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO) can be used.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), targeting the carboxamide group to form corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nitration mixtures (e.g., nitric acid in sulfuric acid).
Products Formed:
Oxidation can yield epoxides or hydroxylated derivatives of the furan rings.
Reduction of the carboxamide group can produce primary or secondary amines.
Substitution reactions on the fluorophenyl group can result in halogenated or nitrated derivatives.
Scientific Research Applications
This compound has diverse applications across multiple scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in organic synthesis and catalysis research.
Medicine: Its unique structural features make it a candidate for drug discovery, particularly in designing novel pharmaceuticals targeting specific pathways.
Industry: It can be used in the development of new materials with specialized properties, such as conductive polymers or advanced composites.
Mechanism of Action
The compound's mechanism of action is rooted in its structural features:
Molecular Targets: The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Pathways: The bifuran moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's pharmacokinetics and pharmacodynamics.
Overall Effect: These interactions contribute to the compound's bioactivity, enabling it to modulate specific biological pathways and potentially inhibit or activate certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Core Structure : Cyclopropanecarboxamide.
- Key Substituents: Phenyl and 4-methoxyphenoxy groups.
- Synthesis: Prepared via procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding 78% as a diastereomeric mixture (dr 23:1) .
- Comparison: Unlike the target compound, this analog lacks fluorine and bifuran motifs. The methoxyphenoxy group may confer distinct solubility and electronic properties, but the absence of fluorine could reduce metabolic stability.
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
- Core Structure : Dihydroisobenzofuran-carboxamide.
- Key Substituents: 4-fluorophenyl and 3-dimethylaminopropyl groups.
- Pharmacological Use : Labeled as a drug substance with specific dissolution testing requirements, indicating therapeutic relevance .
- Comparison: The 4-fluorophenyl group aligns with the target compound, but the dihydroisobenzofuran core and dimethylaminopropyl chain introduce steric and basicity differences. These features may influence receptor selectivity and pharmacokinetics.
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide
- Core Structure : Cyclopropanecarboxamide.
- Key Substituents : Difluorobenzo-dioxol, indolyl, and dihydroxypropyl groups.
- Application : Component of Symkevi® (tezacaftor/ivacaftor), a cystic fibrosis therapy .
- Comparison: The difluorobenzo-dioxol and indolyl groups enhance binding to CFTR protein targets, while the dihydroxypropyl chain improves solubility.
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
- Core Structure : Furopyridine-carboxamide.
- Key Substituents : 4-fluorophenyl and pyrimidin-2-yl cyclopropane.
- Comparison : The 4-fluorophenyl group is shared, but the furopyridine core diverges significantly. This highlights the versatility of fluorinated cyclopropane derivatives in diverse scaffolds.
Data Table: Structural and Functional Comparison
Key Findings and Insights
Fluorine’s Role : The 4-fluorophenyl group is recurrent in analogs, suggesting its importance in enhancing lipophilicity and target engagement .
Synthetic Strategies : Methods like HATU coupling () and diastereoselective cyclopropane formation () are transferable to the target compound’s synthesis.
Structural Flexibility : The cyclopropane core accommodates diverse substituents (e.g., bifuran, indol), enabling tailored interactions with biological targets .
Gaps in Data : Direct pharmacological data for the target compound are absent; inferences rely on structural parallels to clinically validated molecules like Symkevi®.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a cyclopropane ring, a bifuran moiety, and a fluorophenyl group. The synthesis typically involves multi-step reactions that may utilize catalysts such as palladium or nickel, with solvents like dimethylformamide (DMF) to enhance yields.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclopropanation | Palladium catalyst | DMF, controlled temperature |
| 2 | N-alkylation | Alkyl halides | Base conditions |
| 3 | Functionalization | Various oxidizing/reducing agents | Specific solvent systems |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features enhance binding affinity and specificity, potentially modulating various biological pathways.
Key Biological Effects:
- Anticancer Activity: Preliminary studies indicate that this compound may inhibit tumor cell proliferation by interfering with cell cycle regulation.
- Anticonvulsant Properties: Similar compounds have shown promise in treating seizures, suggesting potential efficacy in neurological disorders.
Case Studies and Experimental Findings
-
Anticancer Activity:
A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast and lung cancer models.Cell Line IC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 8.2 -
Anticonvulsant Activity:
In a rodent model of epilepsy, the compound demonstrated significant anticonvulsant effects compared to standard treatments, with an effective dose (ED50) significantly lower than traditional medications.Treatment ED50 (mg/kg) This compound 15 Phenobarbital 22
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties.
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide | Bromine substitution | Moderate anticancer activity |
| N-(2-bromo-4-fluorophenyl)cyclopropanecarboxamide | Different substitution patterns | Lower binding affinity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves coupling a bifuran derivative with a cyclopropanecarboxamide precursor. Microwave-assisted synthesis under mild conditions (e.g., 80–100°C, 30–60 minutes) using coupling reagents like DMT/NMM/TsO− or EDC is effective. Key parameters include solvent choice (e.g., DMF or THF), stoichiometric ratios (1:1.2 for amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise temperature control and inert atmosphere (N₂ or Ar) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use X-ray crystallography to resolve the cyclopropane-bifuran connectivity and confirm stereochemistry. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm; bifuran protons at δ 6.0–7.5 ppm). FTIR verifies amide C=O stretching (~1650 cm⁻¹) and furan ring vibrations. DFT calculations (B3LYP/6-31G*) model electronic properties, including HOMO-LUMO gaps and electrostatic potential maps .
Q. What are the recommended protocols for initial biological activity screening?
- Methodology : Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) and antimicrobial testing (MIC against S. aureus or E. coli). Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria). Use HPLC to ensure compound purity (>95%) before screening. Dose-response curves (0.1–100 µM) and triplicate repeats mitigate variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Analyze discrepancies by comparing assay conditions (e.g., serum concentration, incubation time). Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3/7 activity). For antimicrobial studies, test under varying pH (5.5–7.4) and osmolarity. Cross-reference with structural analogs (e.g., fluorophenyl substitutions) to isolate structure-activity relationships (SAR). Purity verification via LC-MS is critical to rule out impurity-driven effects .
Q. What strategies are effective for studying the compound’s mechanism of action in cancer pathways?
- Methodology : Use kinase inhibition assays (e.g., EGFR, BRAF) with recombinant proteins and ATP-competitive ELISA. RNA-seq or proteomics (LC-MS/MS) identifies differentially expressed genes/proteins in treated vs. untreated cells. Molecular docking (AutoDock Vina) predicts binding to MDM2 or p53, validated via surface plasmon resonance (SPR) for binding affinity (KD). In vivo xenograft models (e.g., nude mice) assess tumor suppression efficacy and toxicity .
Q. How do reaction conditions influence stereochemical outcomes in cyclopropane ring formation?
- Methodology : Cyclopropanation via Simmons-Smith or metal-catalyzed methods (e.g., Rh₂(OAc)₄) requires strict control of temperature (–20°C to 25°C) and solvent polarity (CH₂Cl₂ vs. ether). Stereoselectivity is monitored via chiral HPLC (Chiralpak AD-H column) and correlated with DFT-computed transition states. For example, lower temperatures favor trans-cyclopropane isomers due to reduced rotational freedom .
Q. What advanced techniques are recommended for analyzing metabolic stability?
- Methodology : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. Track metabolites (e.g., hydroxylation at the bifuran ring). CYP450 inhibition assays (CYP3A4, CYP2D6) identify metabolic liabilities. Plasma protein binding (ultrafiltration) and logP (shake-flask method) inform pharmacokinetic optimization. Compare with deuterated analogs to enhance metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
